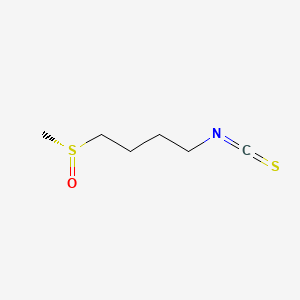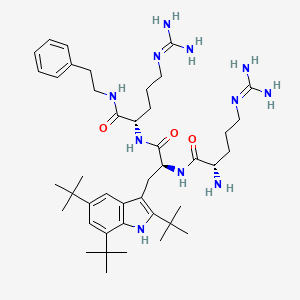
Linaclotide acetate
Übersicht
Beschreibung
Linaclotide is a drug used to treat irritable bowel syndrome with constipation and chronic constipation with no known cause . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth . It was approved in the US and the European Union in 2012 .
Molecular Structure Analysis
Linaclotide acetate has a molecular formula of C61H83N15O23S6 and an average mass of 1586.788 Da . It is a 14-amino acid cyclic peptide .Chemical Reactions Analysis
Linaclotide is a first-in-class, oral, once-daily guanylate cyclase-C receptor agonist . It is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C .Physical And Chemical Properties Analysis
Linaclotide is a synthetic 14-amino acid cyclic peptide and a first-in-class guanylate cyclase-C (G-CC) agonist . It has a molecular weight of 1526.74 and is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Mechanism of Action
Linaclotide acetate is a synthetic peptide and agonist of intestinal guanylate cyclase type C (GC-C), related to the guanylin peptide family. It activates GC-C receptors on the luminal surface of the intestinal epithelium, increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This activation stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to sodium excretion and increased intestinal fluid secretion. Consequently, it accelerates gastrointestinal transit, improves bowel movement, and relieves constipation. Additionally, increased extracellular cGMP may exert an antinociceptive effect, potentially modulating nociceptors on colonic afferent pain fibers. Linaclotide is minimally absorbed from the gastrointestinal tract, which limits its systemic exposure (Definitions, 2020).
Application in Visceral Pain Models
Research has explored linaclotide's antinociceptive properties in rodent models of inflammatory and non-inflammatory visceral pain. These effects are linked to the activation of guanylate cyclase C (GC-C), playing a role in visceral hyperalgesia, a major pathophysiological mechanism in irritable bowel syndrome with constipation (IBS-C) (Eutamene et al., 2010).
Pharmacodynamics in Gastrointestinal Disorders
Linaclotide's solution structure, in vitro binding, agonist activity, stability under gastric conditions, oral bioavailability, and pharmacodynamic effects have been characterized in studies. These include its impact on gastrointestinal transit and intestinal secretion in rat models. Notably, linaclotide exhibited high affinity and pH-independent binding to GC-C receptors, with significant concentration-dependent intracellular cGMP accumulation (Busby et al., 2010).
Clinical Trials for Chronic Constipation
Clinical trials have demonstrated linaclotide's efficacy in patients with chronic constipation. The trials assessed improvements in bowel and abdominal symptoms, using measures such as spontaneous bowel movements and complete spontaneous bowel movements. The studies confirmed its role in reducing symptoms associated with chronic constipation (Lembo et al., 2011).
Therapeutic Role in IBS with Constipation
Linaclotide is a key therapeutic agent for treating irritable bowel syndrome with constipation (IBS-C) and chronic constipation (CC). It acts on guanylate cyclase-C in the intestinal lumen, leading to increased luminal fluid secretion and accelerated intestinal transit. Additionally, linaclotide has been shown to decrease visceral hypersensitivity in animal models (Corsetti & Tack, 2013).
Global Clinical Efficacy
A study involving IBS-C patients in China and other regions evaluated linaclotide's efficacy and safety. This study highlights the global applicability of linaatment for IBS-C, addressing the need for effective therapy in various populations (Yang et al., 2018).
Meta-Analysis on Efficacy in IBS-C and Chronic Constipation
A meta-analysis examining the efficacy of linaclotide in patients with IBS-C or chronic constipation revealed significant improvements in bowel function and reduction in abdominal pain and overall symptom severity, compared to placebo. This analysis provides a comprehensive overview of linaclotide's effectiveness across multiple studies (Videlock, Cheng, & Cremonini, 2013).
Analytical and Preparative Techniques
Research on the analysis and preparation of linaclotide by high-performance liquid chromatography (HPLC) has been conducted. This work contributes to the understanding of linaclotide's chemical properties and facilitates its manufacturing and quality control processes (Zhu, Feng, Diao, & Tu, 2017).
Antihyperalgesic Effects and Potential Mechanisms
Studies have also explored the antihyperalgesic effects of linaclotide in animal models of inflammation- and stress-induced hypersensitivity. These findings indicate potential mechanisms through which GC-C receptors influence gastrointestinal sensitivity in conditions associated with increased intestinal permeability (Bharucha & Linden, 2010).
Pharmacologic Properties and Metabolism
Investigations into the pharmacologic properties, metabolism, and disposition of linaclotide have provided insight into its minimal absorption, metabolic stability, and the generation of active metabolites contributing to its pharmacological effects (Busby et al., 2013).
Review of Use in IBS with Constipation
Linaclotide's use in the treatment of IBS with constipation has been reviewed, highlighting its efficacy and safety profile in clinical settings. This includes improvements in health-related quality of life and general tolerability (McCormack, 2013).
Wirkmechanismus
Safety and Hazards
Linaclotide may cause serious side effects. If severe diarrhea occurs, suspend dosing and rehydrate the patient . It should not be used in children younger than 2 years of age because it may increase the risk of serious dehydration . It is also contraindicated in patients with known or suspected mechanical gastrointestinal obstruction .
Zukünftige Richtungen
Linaclotide is currently in development for the treatment of gastrointestinal disorders, including irritable bowel syndrome with predominant constipation (IBS-C) and chronic constipation . It is also being studied for its potential use in managing refractory lower gastrointestinal manifestations in patients with systemic sclerosis .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNVZFWXXEJKL-YZDVLOIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583223 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851199-60-5 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)



